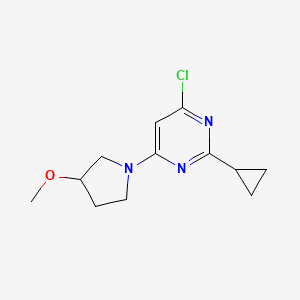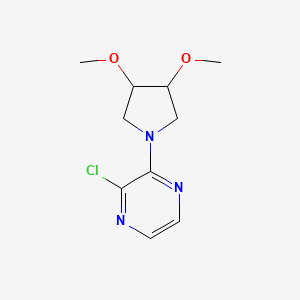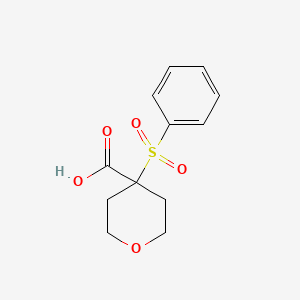
4-(Benzenesulfonyl)oxane-4-carboxylic acid
Overview
Description
4-(Benzenesulfonyl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1153968-63-8 . It has a molecular weight of 270.31 and its IUPAC name is 4-(phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylic acid . It is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of 4-(Benzenesulfonyl)oxane-4-carboxylic acid is 1S/C12H14O5S/c13-11(14)12(6-8-17-9-7-12)18(15,16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of 4-(Benzenesulfonyl)oxane-4-carboxylic acid is a powder . It is stored at room temperature . The compound has a molecular weight of 270.31 .Scientific Research Applications
Oxidation and Catalysis
- Oxidation of Hydrocarbons : Hydrocarbons are selectively oxidized by aqueous solutions of platinum salts, demonstrating the potential for functionalization and oxidation processes relevant to similar organic compounds (Labinger et al., 1993).
- Catalysis in Ionic Liquid : Copper polymers derived from benzenesulfonate and carboxylate show catalytic activities in the oxidation of cyclohexane in ionic liquids, indicating applications in green chemistry and catalysis (Hazra et al., 2016).
- Nanocatalysts for Hydrogenations : Bimetallic nanoparticles within silica nanopores, including those involving sulfonic acids, exhibit high activities in hydrogenations, underscoring their utility in chemical transformations and material science applications (Thomas et al., 2003).
Material Science and Organic Frameworks
- Metal-Organic Frameworks (MOFs) : A permanently microporous MOF with metalloporphyrin struts, utilizing carboxylic and sulfonic acid functionalities, highlights the role of such compounds in the development of catalytically active materials (Shultz et al., 2009).
Organic Synthesis and Functionalization
- Synthesis of Organic Salts : The synthesis and characterization of organic salts from bis(benzimidazole) and acidic components, including sulfonic and carboxylic acids, suggest avenues for the design of new materials and chemical intermediates (Jin et al., 2014).
Antimicrobial and Antioxidant Activities
- Phenylsulfamoyl Carboxylic Acids : New phenylsulfamoyl carboxylic acids show promising antimicrobial and antioxidant activities, underlining the medicinal chemistry potential of compounds with both sulfonate and carboxylate functionalities (Egbujor et al., 2019).
Safety And Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-(benzenesulfonyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c13-11(14)12(6-8-17-9-7-12)18(15,16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTZAFCVKMLRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)oxane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





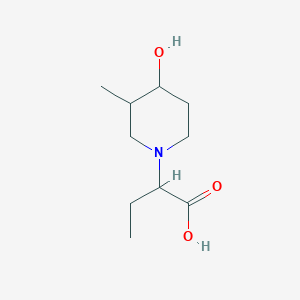

![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
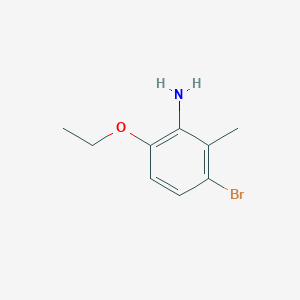

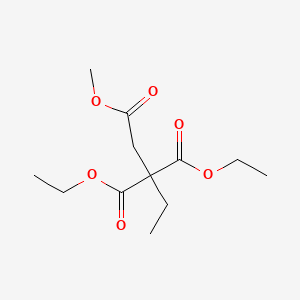

![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
